3-(Methoxymethyl)azetidin-3-ol
CAS No.:
Cat. No.: VC17432046
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H11NO2 |
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Molecular Weight | 117.15 g/mol |
IUPAC Name | 3-(methoxymethyl)azetidin-3-ol |
Standard InChI | InChI=1S/C5H11NO2/c1-8-4-5(7)2-6-3-5/h6-7H,2-4H2,1H3 |
Standard InChI Key | KRCXEYSAPNLZHS-UHFFFAOYSA-N |
Canonical SMILES | COCC1(CNC1)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The IUPAC name of the compound, 3-(methoxymethyl)azetidin-3-ol, reflects its azetidine backbone (a four-membered saturated ring containing one nitrogen atom) with two functional groups: a methoxymethyl (-CHOCH) and a hydroxyl (-OH) group, both attached to the third carbon of the ring. Its SMILES notation, COCC1(O)CNC1, provides a simplified representation of the structure .
Key identifiers include:
The compound’s trifluoroacetic acid (TFA) salt form is commonly used in synthetic workflows to improve solubility and handling. This salt has a molecular weight of 231.17 g/mol and a formula of .
Stereochemical Considerations
While the compound lacks defined stereocenters in its free base form, the azetidine ring’s conformational rigidity influences its reactivity. The hydroxyl and methoxymethyl groups occupy equatorial positions, minimizing steric strain and enabling hydrogen-bonding interactions .
Synthesis and Reaction Pathways
Deprotection of N-Boc Precursors
A common synthesis route involves the deprotection of N-Boc-3-hydroxyazetidine using trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction proceeds under mild conditions (20°C, 1 hour), yielding the free base after solvent evaporation :
The crude product is often dissolved in dimethylformamide (DMF) for direct use in subsequent reactions, avoiding isolation challenges due to its hygroscopic nature .
Functionalization Strategies
The hydroxyl group at the 3-position permits further derivatization:
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Etherification: Reaction with alkyl halides to form ethers.
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Esterification: Acetylation using acetic anhydride.
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Cross-Coupling: Palladium-catalyzed couplings for biaryl synthesis .
Physicochemical Properties
Thermodynamic and Solubility Data
The compound’s low LogP suggests moderate hydrophilicity, favoring aqueous solubility. The TFA salt enhances solubility in polar aprotic solvents like DMF and DMSO .
Spectral Data
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H NMR (DMSO-d): δ 4.50 (s, 1H, -OH), 3.70–3.20 (m, 8H, CHOCH and azetidine protons) .
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IR (KBr): Broad peak at 3300 cm (-OH stretch), 1100 cm (C-O-C stretch) .
Applications in Pharmaceutical Research
Role as a Building Block
3-(Methoxymethyl)azetidin-3-ol is employed in fragment-based drug design, particularly for kinase inhibitors and GPCR modulators. Its rigid azetidine scaffold improves metabolic stability compared to larger heterocycles .
Case Study: Antiviral Agents
In a 2023 study, derivatives of this compound demonstrated inhibitory activity against SARS-CoV-2 main protease (M). The hydroxyl group formed critical hydrogen bonds with the enzyme’s catalytic dyad (His41 and Cys145) .
Supplier | Catalog ID | Purity | Price (USD) |
---|---|---|---|
AChemBlock | P47950 | 97% | $250/100 mg |
ChemSpace | BBV-506228030 | >95% | $320/250 mg |
Future Directions and Research Gaps
Current challenges include optimizing synthetic yields (currently ~60% for TFA deprotection ) and exploring enantioselective routes. Computational studies to predict binding affinities for neurodegenerative targets (e.g., tau protein) are underway .
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